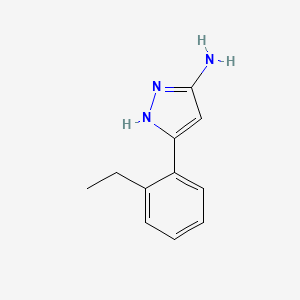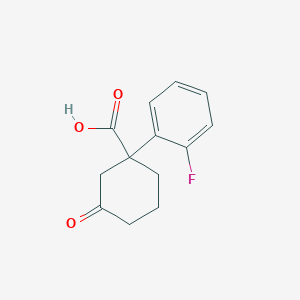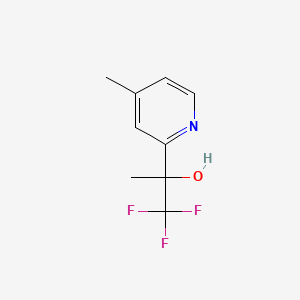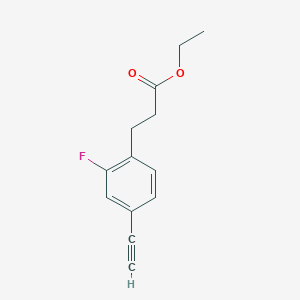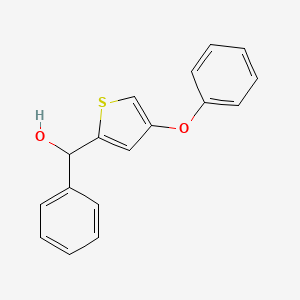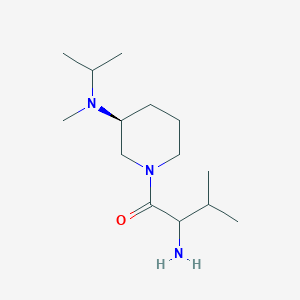
1-Chloro-2-methoxy-4,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methoxy-4,5-dimethylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-methoxy-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-methoxy-4,5-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-methoxy-4,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form phenols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of phenols or other substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-2-methoxy-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2-methoxy-4,5-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and methoxy group on the benzene ring influence the compound’s reactivity and selectivity in these reactions. The pathways involved typically include the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methoxy-4,5-dimethylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-methoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and applications.
2-Chloro-4,5-dimethylphenol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
1-Bromo-2-methoxy-4,5-dimethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C9H11ClO |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
1-chloro-2-methoxy-4,5-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3 |
Clé InChI |
OLWVXXIQQCMRKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
